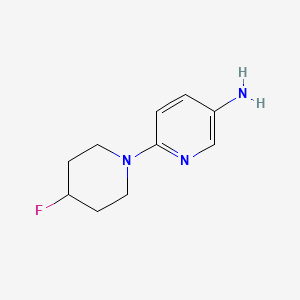

6-(4-Fluoropiperidin-1-yl)pyridin-3-amine

Description

6-(4-Fluoropiperidin-1-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with an amine group at the 3-position and a 4-fluoropiperidine moiety at the 6-position. This compound is frequently utilized as an intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and cardiac troponin activators, as evidenced by its role in the preparation of derivatives like 5-(6-(4-fluoropiperidin-1-yl)pyridin-3-yl)-N-methylthieno[3,2-b]pyridine-2-carboxamide .

Properties

IUPAC Name |

6-(4-fluoropiperidin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3/c11-8-3-5-14(6-4-8)10-2-1-9(12)7-13-10/h1-2,7-8H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCSOFLBCLVPHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

It can be inferred that the compound interacts with its target to exert its effects .

Biochemical Pathways

Similar compounds have been shown to have significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways of this bacterium.

Result of Action

Similar compounds have been shown to have significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a similar effect.

Biological Activity

6-(4-Fluoropiperidin-1-yl)pyridin-3-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. Its unique structural features, including a fluorinated piperidine moiety and a pyridine ring, contribute to its interaction with various biological targets.

The compound is believed to exert its effects primarily through modulation of enzyme activity and interaction with cellular signaling pathways. Similar compounds have demonstrated the ability to bind selectively to neurofibrillary tangles associated with Alzheimer's disease, suggesting that 6-(4-Fluoropiperidin-1-yl)pyridin-3-amine may play a role in neuroprotection or neurodegeneration modulation .

Target Interactions

- Enzymatic Activity : The compound has been shown to inhibit or activate specific enzymes by binding to their active sites. For instance, it may interact with hydroxyl radicals, reducing oxidative stress within cells.

- Receptor Binding : It has potential as a ligand for various receptors, which could provide insights into receptor-ligand interactions and their implications for drug development .

Pharmacokinetics

Research indicates that 6-(4-Fluoropiperidin-1-yl)pyridin-3-amine possesses favorable pharmacokinetic properties. The compound's half-life is approximately 1.55 days when exposed to reactive species like hydroxyl radicals, indicating its stability under physiological conditions.

Biological Effects

The biological effects of 6-(4-Fluoropiperidin-1-yl)pyridin-3-amine can vary significantly based on dosage and exposure duration:

Dosage Effects

- Low Doses : At lower concentrations, the compound may enhance cellular functions by modulating enzyme activity and influencing metabolic pathways.

- High Doses : Conversely, higher doses can lead to adverse effects such as increased oxidative stress and cellular damage due to excessive interaction with reactive species .

Cellular Studies

In vitro studies have demonstrated that 6-(4-Fluoropiperidin-1-yl)pyridin-3-amine influences cell signaling pathways and gene expression. It has been observed to affect cellular metabolism significantly, indicating its potential role in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of 6-(4-Fluoropiperidin-1-yl)pyridin-3-amine:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Their Substitutions

Key Observations:

- Steric Effects : Analogs with bulkier substituents (e.g., 3,5-dimethylpiperidine) may exhibit reduced binding to sterically sensitive targets compared to the fluoropiperidine variant .

- Solubility : Piperazine-containing analogs (e.g., 6-(4-ethylpiperazin-1-yl)pyridin-3-amine) benefit from increased basicity, enhancing water solubility and bioavailability .

Key Observations:

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Key Observations:

- The fluorinated compound exhibits moderate lipophilicity (LogP ~1.8), balancing membrane permeability and solubility.

Preparation Methods

Reductive Amination Route (Patent-Based Method)

A notable method involves reductive amination between cyanohydrins and pyridin-2-yl-methylamine derivatives, which can be adapted for pyridin-3-amine analogues. The key features include:

- Starting materials: Cyanohydrins of formula (III) and pyridinyl amines (formula IV).

- Reaction conditions:

- Conducted at room temperature.

- Basic reaction medium using organic tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO).

- Reducing agent: sodium cyanoborohydride (NaBH3CN).

- Advantages:

- High selectivity and yield improvement (up to 23% overall yield with a 450% productivity gain compared to older methods).

- Use of iron sulfate (FeSO4·7H2O) to eliminate side reactions involving cyanide ions.

- Intermediate steps:

- Conversion of ketone groups to epoxides.

- Fluorination using hydrogen fluoride-pyridine complex.

- Activation of primary alcohol groups via para-toluenesulfonic acid esters.

- Subsequent nucleophilic substitution with potassium phthalimide.

This method is particularly useful for preparing fluorinated piperidine derivatives that can then be coupled with pyridin-3-amine units to yield the target compound.

Coupling of Halogenated Pyridines with Fluoropiperidine Derivatives

Medicinal chemistry literature reports the synthesis of 4-fluoropiperidinyl-substituted pyridines via coupling reactions involving:

- Halogenated pyridine intermediates such as 5-bromo-2-chloropyrimidine or brominated pyridine derivatives.

- Nucleophilic substitution or palladium-catalyzed amination with 4-fluoropiperidine or its derivatives.

- Protection/deprotection steps: Use of N-Boc protecting groups on amines to control reactivity during coupling.

- Fluorination: Introduction of fluorine atoms on the piperidine ring enhances biological activity and metabolic stability.

- Reaction solvents and conditions: Typically conducted in organic solvents like dichloromethane or methanol, sometimes under reflux or room temperature depending on the step.

- Deprotection: Removal of Boc groups under acidic conditions to yield the free amine.

This approach is supported by structure-activity relationship studies where 4-fluoropiperidinyl substitution improved receptor binding and potency in biological assays.

Alternative Urea Derivative Approach for Piperidine Substituents

A related synthetic strategy involves preparing piperidine urea derivatives as intermediates:

- Synthesis of substituted piperidine ureas by reaction of primary amines with piperidine-1-carbonyl chlorides or via in situ generation of carbonylimidazolide intermediates using 1,1′-carbonyldiimidazole (CDI).

- Challenges: Triphosgene-mediated formation of isocyanates can be slow and difficult to monitor, especially for fluorinated piperidines.

- Successful conditions: Use of CDI in dichloromethane with triethylamine at 0 °C to selectively form carbonylimidazolides, followed by reaction with secondary amines.

- Fluorinated piperidine derivatives like 4-fluoropiperidine have been successfully incorporated using this method, which can be adapted for the synthesis of 6-(4-fluoropiperidin-1-yl)pyridin-3-amine analogues.

Data Table: Key Reaction Parameters and Yields

| Step/Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive amination (Patent) | Cyanohydrin + Pyridinyl amine | NaBH3CN, DABCO, FeSO4·7H2O, methanol, RT | ~23 | Improved productivity, room temp, basic medium |

| Coupling of halogenated pyridines | Bromopyridine + 4-fluoropiperidine | Pd-catalyst or nucleophilic substitution, organic solvents | Variable | Requires protection/deprotection steps |

| Urea derivative synthesis | Primary amine + piperidine carbonyl chloride or CDI | CDI, Et3N, DCM, 0 °C | Moderate | Selective carbonylimidazolide formation, slow with triphosgene |

Research Findings and Analysis

- The reductive amination method offers a streamlined and higher-yielding approach to synthesize fluorinated piperidine-pyridine amines compared to traditional multi-step fluorination and substitution sequences.

- Medicinal chemistry studies confirm that fluorination at the 4-position of piperidine enhances biological activity, supporting the synthetic focus on 4-fluoropiperidinyl substitution.

- The use of CDI for urea derivative synthesis provides a mild and selective route to incorporate fluorinated piperidine moieties, although steric hindrance can affect yields and reaction rates.

- Reaction conditions such as temperature, solvent choice, and base presence critically influence yields and purity, with room temperature and methanolic media favored for reductive amination, while organic solvents like dichloromethane are preferred for coupling and urea synthesis.

Q & A

Q. What synthetic routes are optimal for preparing 6-(4-Fluoropiperidin-1-yl)pyridin-3-amine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling 4-fluoropiperidine with 3-aminopyridine. Key steps include:

- Catalytic coupling : Use palladium catalysts (e.g., Pd(OAc)₂) under Buchwald-Hartwig conditions to form the C–N bond .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency.

- Temperature control : Reactions are best conducted at 80–100°C to balance reaction rate and byproduct formation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity. Yield optimization requires monitoring via HPLC or TLC .

Q. How can the structural identity of 6-(4-Fluoropiperidin-1-yl)pyridin-3-amine be confirmed post-synthesis?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 8.1–8.3 ppm (pyridine protons) and δ 2.5–3.5 ppm (piperidine protons) confirm ring systems. Fluorine substitution splits piperidine proton signals .

- ¹³C NMR : Signals near 160 ppm (C-F coupling) and 150 ppm (pyridine C-N) validate connectivity .

- Mass spectrometry (HRMS) : Exact mass ([M+H]⁺) should match the molecular formula C₁₀H₁₃FN₄ (calc. 208.1128) .

- X-ray crystallography : SHELX programs refine crystal structures to resolve bond angles and stereochemistry .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Enzyme inhibition : Screen against kinases (e.g., JAK3 or PI3K) using fluorescence-based assays (IC₅₀ determination) .

- Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) quantify affinity (Kᵢ values) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7 or HeLa) assess selectivity .

Advanced Research Questions

Q. How can computational methods like QSAR or molecular docking guide structural optimization for enhanced target affinity?

- 3D-QSAR : Use CoMFA or CoMSIA models to correlate substituent effects (e.g., fluorine position) with activity. Training sets require analogs with varied substituents (e.g., methyl, trifluoromethyl) .

- Molecular docking (AutoDock/Vina) : Simulate binding to targets (e.g., tau proteins or kinases). Focus on hydrogen bonding (amine group) and hydrophobic interactions (fluoropiperidine) .

- ADMET prediction : SwissADME or pkCSM tools prioritize compounds with favorable pharmacokinetics .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Assay standardization : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) .

- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .

- Target engagement validation : Use CRISPR-edited cell lines to confirm on-target effects .

Q. How can in vivo models evaluate the compound’s efficacy and toxicity?

- Neurodegeneration models : Transgenic mice (e.g., tauopathy models) assess NFT inhibition via PET imaging (analogous to [¹⁸F]-MK-6240 for tau) .

- Pharmacokinetics : Measure plasma half-life (IV/oral dosing) and brain penetration (BBB permeability assays) .

- Toxicology : Monitor liver enzymes (ALT/AST) and histopathology in rodent repeated-dose studies .

Q. What analytical techniques characterize stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H₂O₂) conditions. Monitor via UPLC-PDA .

- Plasma stability : Incubate with human plasma (37°C, 1–24 h) and quantify parent compound using LC-MS .

- Solid-state stability : DSC/TGA analyze hygroscopicity and thermal degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.